

Technical Guide: Physicochemical Properties of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride

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Compound of Interest

Compound Name: 2-(Diethylamino)-N-mesitylacetamide hydrochloride

Cat. No.: B123331

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Introduction

2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known by its non-proprietary name Trimecaine hydrochloride and trade names such as Mesocaine, is a local anesthetic of the amide type.^{[1][2]} Structurally similar to lidocaine, it is utilized for various anesthetic procedures and as a cardiac antiarrhythmic agent.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Trimecaine hydrochloride, essential for its application in research, formulation development, and clinical practice. All quantitative data is presented in structured tables, and detailed experimental protocols for the determination of these properties are provided.

Chemical Identity and Structure

- IUPAC Name: 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride
- Synonyms: Trimecaine hydrochloride, Mesocaine, Mesocain, 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride^{[3][4]}
- CAS Number: 1027-14-1^{[2][4]}

- Chemical Formula: C₁₅H₂₅ClN₂O[2][4]

- Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical properties of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	284.82 g/mol	[2][4]
Melting Point	136-137 °C	[3]
Boiling Point	Decomposes before boiling (as a salt). The free base has a boiling point of 187 °C at 6 mmHg.	
Solubility	Readily soluble in water and ethanol.	[1]
pKa	Estimated to be approximately 7.7-7.8 (based on the structurally similar lidocaine hydrochloride).[5][6]	[5][6]
LogP (XLogP3)	4.34360 (calculated)	[3]
Polar Surface Area (PSA)	35.83 Å ²	[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid, water-soluble active pharmaceutical ingredient (API) like **2-(Diethylamino)-N-mesitylacetamide hydrochloride**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

- Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

- Procedure:

- A small sample of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** is finely powdered using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- The capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (initially rapid, then slower at approximately 1-2 °C per minute near the expected melting point).
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
- The recorded range between the onset and completion of melting constitutes the melting point range of the substance.

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter for formulation development.

- Apparatus:

- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or orbital shaker
- pH meter
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

- Procedure:

- An excess amount of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline at various pH values).
- The vials are sealed and placed in a constant temperature shaker bath (typically at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
- Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.
- The clear supernatant is then diluted with a suitable solvent, and the concentration of the dissolved compound is quantified using a validated HPLC method.

- The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Trimecaine, the pKa of its conjugate acid is determined.

- Apparatus:

- Potentiometer (pH meter) with a suitable electrode
- Automated titrator or a burette
- Stir plate and stir bar
- Beaker
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

- Procedure:

- A precisely weighed amount of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** is dissolved in a known volume of purified water.
- The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point on the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

- Apparatus:
 - Separatory funnels or centrifuge tubes with screw caps
 - Mechanical shaker
 - Centrifuge
 - UV-Vis spectrophotometer or HPLC system
 - n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)
- Procedure:
 - n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.
 - A known amount of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** is dissolved in the aqueous phase.
 - A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or centrifuge tube.
 - The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

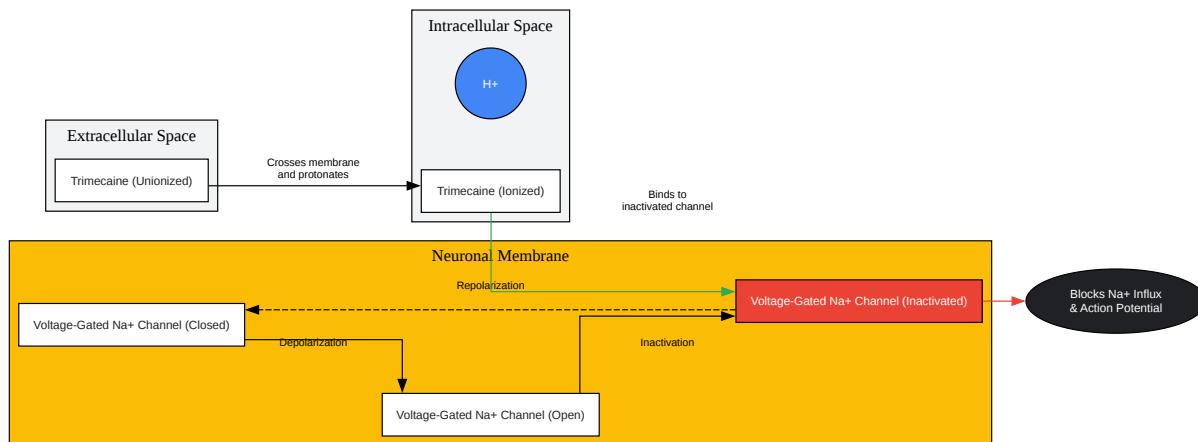
- The LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Visualization

As a local anesthetic, **2-(Diethylamino)-N-mesitylacetamide hydrochloride** functions by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Signaling Pathway

The primary mechanism of action involves the reversible binding of the protonated form of the molecule to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. Consequently, the transmission of pain signals from the peripheral nerves to the central nervous system is blocked.

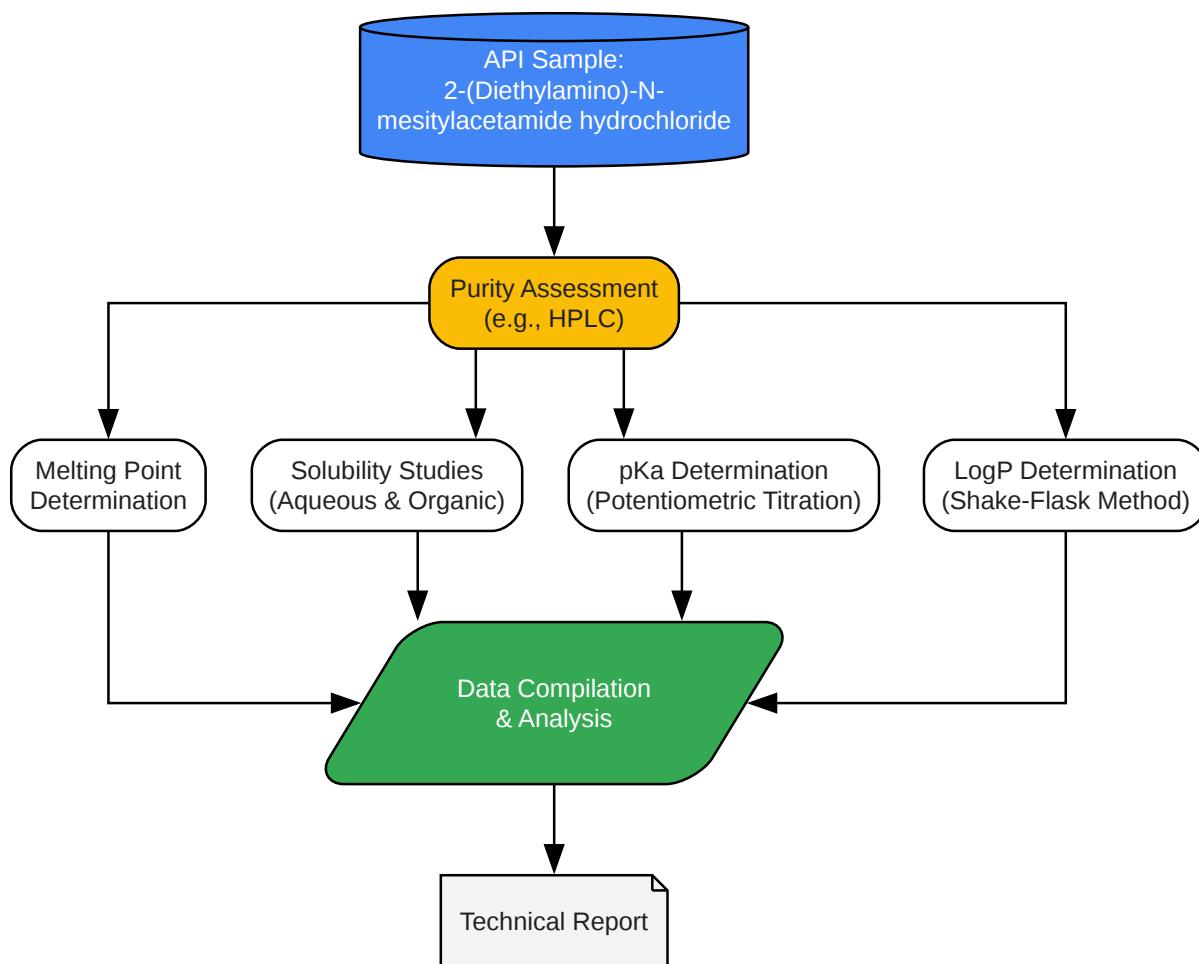


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Caption: Mechanism of action of Trimecaine hydrochloride.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** is depicted in the following workflow diagram.



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Caption: Experimental workflow for physicochemical characterization.

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